1,3-Dimethyl-6-hydrazinouracil

Vue d'ensemble

Description

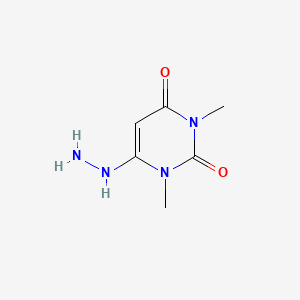

1,3-Dimethyl-6-hydrazinouracil (CAS: 40012-14-4) is a substituted uracil derivative characterized by a hydrazine group (-NH-NH₂) at the 6-position and methyl groups at the 1- and 3-positions of the pyrimidine ring. Its molecular formula is C₆H₁₀N₄O₂, with a molecular weight of 170.17 g/mol. This compound is widely utilized in heterocyclic chemistry for synthesizing pyrazolopyrimidines, pyrimidodiazepines, and other fused-ring systems via cyclization reactions . Its hydrazine moiety enhances nucleophilicity, enabling reactions with aldehydes, ketones, and electrophilic reagents to form hydrazones or trifluoroacyl intermediates .

Méthodes De Préparation

Detailed Preparation Method of 6-Amino-1,3-Dimethyluracil (Key Intermediate)

A recent patented method (2022) provides an improved synthesis of 6-amino-1,3-dimethyluracil, which is the precursor to 1,3-dimethyl-6-hydrazinouracil. This method addresses common issues such as low yield, impurity formation, and lengthy reaction times.

Stepwise Process

Condensing Agent Preparation:

A condensing agent is prepared by mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethyl alcohol under magnetic stirring at 25-30 °C for 30-35 minutes. The mixture undergoes two rounds of ultraviolet radiation and drying to remove the alcohol, yielding a solid condensing agent.Condensation Reaction:

Cyanoacetic acid (70% mass concentration) is dehydrated by vacuum distillation and cooled to 6-8 °C. The condensing agent and acetic anhydride are added, followed by 1,3-dimethylurea. The reaction mixture is stirred in stages at 6-8 °C, then heated gradually to 15-18 °C and finally to 28-30 °C, with stirring at each temperature step.Cyclization and Isolation:

After filtration, the filtrate undergoes vacuum distillation and is treated with deionized water. Further vacuum distillation yields 1,3-dimethylcyanoacetylurea, which upon cyclization under alkaline conditions produces 6-amino-1,3-dimethyluracil.

Advantages

- Improved overall yield and purity.

- Shortened reaction time.

- Simplified process with reduced pollutant generation.

- Avoidance of toxic reagents such as phosphorus oxychloride.

Reaction Conditions Summary Table

| Step | Conditions | Notes |

|---|---|---|

| Condensing agent prep. | 25-30 °C, 30-35 min stirring | Diatomite:carbodiimide:ethyl alcohol = 70-80 (weight ratio) |

| Cyanoacetic acid dehydration | Vacuum distillation | Mass concentration 70% |

| Condensation reaction | 6-8 °C to 28-30 °C, staged stirring | Addition of condensing agent, acetic anhydride, 1,3-dimethylurea |

| Cyclization | Alkaline conditions | Followed by filtration and vacuum distillation |

Conversion to this compound

Following the preparation of 6-amino-1,3-dimethyluracil, hydrazination at the 6-position is performed to obtain this compound. This step typically involves reaction with hydrazine hydrate under controlled conditions, often in ethanol or other suitable solvents, under reflux.

One-Pot Synthesis and Derivatization Studies

Research articles from Beilstein Journal of Organic Chemistry (2006) describe the use of this compound in one-pot syntheses with α,β-unsaturated carbonyl compounds and α-ketoalkynes to form novel heterocyclic compounds. While these studies focus on downstream reactions, they provide insight into the stability and reactivity of this compound, indirectly confirming the effectiveness of its preparation methods.

Reaction Conditions for Hydrazinouracil Derivatization

- Reflux in ethanol for 2-5 hours.

- Equimolar ratios of hydrazinouracil and unsaturated compounds.

- Yields ranging from 75% to 90%.

Representative Data Table for Derivatization Yields

| Product | R1 Substituent | R2 Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3a | p-OMe-phenyl | H | 3 | 85 | 198–200 |

| 3b | Phenyl | H | 3 | 78 | 225–226 |

| 3e | H | H | 3 | 90 | 190–191 |

| 4 | Methyl | Methyl | 3 | 90 | 156–157 |

Summary of Key Research Findings

- The patented method for 6-amino-1,3-dimethyluracil preparation improves yield and purity by controlling water content and using a novel condensing agent prepared via UV irradiation.

- The condensation and cyclization steps are carefully temperature-controlled to optimize reaction kinetics and product quality.

- Hydrazination to form this compound is typically performed under reflux in ethanol, yielding a stable hydrazino derivative suitable for further synthetic applications.

- The compound’s reactivity with α,β-unsaturated compounds has been demonstrated in high-yielding one-pot syntheses, confirming the robustness of the preparation methods.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-6-hydrazinouracil undergoes various chemical reactions, including:

Nucleophilic Addition: It can react with α,β-unsaturated carbonyl compounds to form pyrazolo[3,4-d]pyrimidines.

Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds such as pyrimido[4,5-c][1,2]diazepines.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves α,β-unsaturated carbonyl compounds and is carried out in ethanol under reflux conditions.

Cyclization: Requires heating with appropriate reagents such as α-ketoalkynes in ethanol.

Major Products Formed

Pyrazolo[3,4-d]pyrimidines: Formed through nucleophilic addition reactions.

Pyrimido[4,5-c][1,2]diazepines: Formed through cyclization reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

1,3-Dimethyl-6-hydrazinouracil has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of hydrazine derivatives that demonstrated significant activity against human cancer cells, suggesting that modifications to the hydrazine moiety can enhance anticancer efficacy .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activity. A review consolidating recent advances in nitrogen-containing heterocycles reported that certain derivatives were effective against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies suggested that specific substitutions on the hydrazine ring could improve antimicrobial potency .

Cardiovascular Applications

The compound has also been explored for cardiovascular applications. It is noted in patent literature as a potential therapeutic agent for treating cardiovascular diseases, particularly as a vasodilator. The mechanisms by which it exerts these effects are still under investigation, but preliminary findings suggest it may help in managing conditions like angina and hypertension .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from uracil derivatives. The compound can be modified to create various derivatives that enhance its biological activity. For example, hydrazone derivatives have been synthesized and evaluated for improved pharmacological profiles .

| Derivative | Biological Activity | Reference |

|---|---|---|

| Hydrazone Derivative A | Anticancer (Cytotoxicity) | |

| Hydrazone Derivative B | Antimicrobial (against M.tb) | |

| Modified Hydrazine C | Cardiovascular (Vasodilator) |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of nitrogen-containing compounds included this compound. The study found that specific derivatives exhibited low minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-6-hydrazinouracil involves its interaction with nucleophilic sites on target molecules. The hydrazino group at position 6 can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)

- Molecular Formula : C₆H₉N₃O₂.

- Key Differences: Substituent: The 6-position features an amino group (-NH₂) instead of hydrazine (-NH-NH₂). Reactivity: Lacks the bifunctional nucleophilicity of hydrazine, limiting its ability to form hydrazones or undergo cyclization with carbonyl compounds. Applications: Primarily used in biochemical research as a uracil analog, mimicking RNA nucleobases. High-purity grades (≥98%) are critical for pharmaceutical studies due to sensitivity to impurities .

- Elemental Analysis: Compound C (%) H (%) N (%) 1,3-Dimethyl-6-hydrazinouracil 52.17 5.97 16.59 6-Amino-1,3-dimethyluracil 52.05 5.96 16.49

6-Azido-1,3-dimethyluracil (CAS: 61541-41-1)

- Molecular Formula : C₆H₇N₅O₂.

- Key Differences: Substituent: Azide group (-N₃) at the 6-position. Reactivity: Participates in click chemistry (e.g., Huisgen cycloaddition) but lacks the capacity for hydrazone formation. Applications: Valued in bioconjugation and materials science, contrasting with this compound’s role in heterocyclic synthesis .

5,6-Dimethyluracil (CAS: 26305-13-5)

- Molecular Formula : C₆H₈N₂O₂.

- Key Differences :

Dihydrouracil (CAS: 504-07-4)

- Molecular Formula : C₄H₆N₂O₂.

- Key Differences :

This compound

- Cyclization Reactions : Forms pyrazolopyrimidines (e.g., 5,7-dimethylpyrazolopyrimidine-4,6-diones) upon heating with aldehydes or trifluoroacetic acid (TFA) .

- Intermediate Formation : Generates trifluoroacyl intermediates (e.g., A ) in TFA, enabling water elimination and heterocycle synthesis .

- Functionalization : Reacts with α-ketoalkynes to yield pyrimidodiazepines, demonstrating versatility in multi-step syntheses .

Comparison of Reactivity

Spectral and Analytical Data Comparison

- IR Spectroscopy: this compound: N-H stretches (~3235 cm⁻¹), C=O (~1645 cm⁻¹) . N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine: Similar N-H stretches but with SO₂ peaks (1345, 1155 cm⁻¹) .

- ¹H-NMR: this compound: Methyl protons at δ 3.31 ppm (N-CH₃), hydrazine protons at δ 5.70 ppm . 5,6-Dimethyluracil: Methyl protons at δ 2.40 ppm (CH₃-7) .

Industrial and Research Significance

- This compound: Preferred in medicinal chemistry for synthesizing bioactive heterocycles. Commercial suppliers highlight its role in producing intermediates for antiviral and anticancer agents .

- 6-Amino-1,3-dimethyluracil: Critical in high-purity formulations for drug development, where impurities affect bioavailability .

- Dihydrouracil Derivatives : Used in metabolic studies and as reference standards in analytical chemistry .

Activité Biologique

1,3-Dimethyl-6-hydrazinouracil is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antiviral, and analgesic effects, along with synthetic methodologies and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 166.19 g/mol

The synthesis of this compound typically involves the reaction of hydrazine with 1,3-dimethyluracil under acidic conditions. Various methods have been explored for its synthesis, including one-pot reactions that yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

The antiviral potential of this compound has been documented in several studies. It has shown effectiveness against viruses such as:

- Influenza

- Herpes Simplex Virus (HSV)

The antiviral mechanism is believed to be linked to the inhibition of viral replication at the transcriptional level, thereby reducing viral load in infected cells.

Analgesic Activity

Recent patents have reported the analgesic activity of hydrazones derived from this compound. These derivatives have been shown to provide pain relief in animal models, suggesting potential applications in pain management therapies.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

Case Study 2: Antiviral Mechanism Exploration

A study conducted on Vero cells infected with HSV revealed that treatment with this compound significantly reduced viral titers by over 90% compared to untreated controls. This suggests that the compound may inhibit viral entry or replication within host cells.

Propriétés

IUPAC Name |

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVZZMDMNJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193078 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40012-14-4 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40012-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.